brevican - 155981-63-8

brevican

Catalog Number: EVT-1518142
CAS Number: 155981-63-8
Molecular Formula: C12H15NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Brevican is synthesized predominantly by glial fibrillary acidic protein-positive astrocytes. The purification process typically involves several steps, including digestion with chondroitinase ABC, followed by high-performance liquid chromatography (HPLC) to isolate the core protein . Techniques such as immunoaffinity chromatography are employed to obtain purified brevican from brain tissues, allowing for detailed studies on its properties and interactions .

Methods and Technical Details

  • Isolation: Brevican is isolated from rat brain tissues using chondroitinase ABC digestion followed by HPLC.
  • Purification Techniques: Immunoaffinity chromatography using specific antibodies enables the extraction of brevican from complex mixtures.
  • Analytical Techniques: SDS-PAGE and immunoblotting are employed to confirm the presence and purity of brevican during isolation processes .
Molecular Structure Analysis

The molecular structure of brevican consists of a core protein that is heavily glycosylated with chondroitin sulfate chains. It exhibits a dumbbell-like three-dimensional conformation, with distinct domains for binding hyaluronan and interacting with other extracellular matrix components .

Structure Data

  • Molecular Weight: The intact core protein of brevican has a molecular weight of approximately 145 kDa.
  • Proteolytic Fragments: Brevican can be cleaved into several fragments, including a 60 kDa N-terminal fragment and an 80 kDa C-terminal fragment, primarily through the action of ADAMTS enzymes .
Chemical Reactions Analysis

Brevican undergoes various proteolytic cleavages that play significant roles in modulating its function within the extracellular matrix. The primary enzymes involved in these reactions include A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS), which cleave brevican at specific sites to produce functional fragments that can influence neural plasticity and remodeling .

Reactions and Technical Details

  • Proteolytic Cleavage: ADAMTS4 cleaves brevican into distinct fragments, which can be detected using specific antibodies in various assays.
  • Functional Implications: The cleavage products have been implicated in processes such as synaptic remodeling and response to neural injuries .
Mechanism of Action

Brevican functions primarily as a structural component within the extracellular matrix, facilitating cell adhesion and influencing neuronal signaling pathways. Its interaction with hyaluronan contributes to the stability of perineuronal nets, which are essential for maintaining synaptic integrity.

Process and Data

  • Cell Interactions: Brevican binds to cell surface receptors, influencing neuronal migration and positioning during development .
  • Extracellular Matrix Dynamics: The cleavage of brevican by matrix metalloproteinases leads to changes in the extracellular environment that can enhance or inhibit neuronal connectivity depending on the context .
Physical and Chemical Properties Analysis

Brevican exhibits unique physical and chemical properties that are critical for its function within the central nervous system.

Physical Properties

  • Solubility: Brevican is soluble in physiological saline solutions but forms aggregates when interacting with hyaluronan.
  • Stability: The presence of glycosaminoglycan chains contributes to its stability within the extracellular matrix.

Chemical Properties

  • Binding Affinity: Brevican has a high affinity for hyaluronan, which is essential for its role in forming perineuronal nets.
  • Post-translational Modifications: Extensive glycosylation affects its interactions with other matrix components and receptors on neuronal cells .
Applications

Brevican has significant implications in various scientific fields, particularly in neuroscience. Its role as a component of the extracellular matrix makes it a potential biomarker for neurological disorders. Research has indicated that alterations in brevican levels may correlate with conditions such as Alzheimer's disease, amyotrophic lateral sclerosis, and other neurodegenerative diseases.

Scientific Uses

  • Biomarker Research: Studies have explored the concentration of brevican fragments in cerebrospinal fluid as potential indicators of neurological conditions .
  • Neuroscience Studies: Understanding brevican's role in synaptic plasticity could lead to insights into therapeutic strategies for brain injuries and neurodegenerative diseases .
Molecular Characteristics of Brevican

Gene Structure and Genomic Organization

Chromosomal Localization and Evolutionary Conservation

The human BCAN gene (encoding brevican) is located on chromosome 1q23.1, spanning approximately 18 kilobases (kb) of genomic DNA. In mice, the orthologous gene Bcan resides on chromosome 3 within a syntenic region. This genomic arrangement is evolutionarily conserved across mammals, reflecting brevican’s critical role in neural development. The BCAN gene lies in a head-to-tail tandem configuration with BRAL1 (brain-specific link protein-1), a genomic organization preserved from rodents to primates. This proximity facilitates co-regulated expression of proteins involved in extracellular matrix (ECM) assembly [1] [4] [6].

Evolutionary analyses reveal high sequence conservation in functional domains:

  • The hyaluronic acid (HA)-binding G1 domain exhibits >90% amino acid identity between humans and mice.
  • The chondroitin sulfate (CS) attachment region shows moderate variation, correlating with species-specific glycosylation patterns.
  • A 15.7 kb microdeletion in the canine BCAN promoter/exon 1-3 region causes episodic falling syndrome, underscoring the gene’s conserved neurological functions [1] [4].

Table 1: Genomic Features of Brevican

OrganismChromosomal LocationGene Size (kb)Exon CountConserved Partner Gene
Human (H. sapiens)1q23.1~1814BRAL1
Mouse (M. musculus)3 (region F1)1314Bral1
Dog (C. lupus)22q15~15.7 (deletion variant)14BRAL1

Transcriptional Regulation and Alternative Splicing Variants

BCAN lacks a TATA box but contains multiple transcriptional start sites, suggesting complex regulatory control. Its promoter harbors binding sites for neural-specific transcription factors (e.g., SOX9, NF-κB), which modulate expression during brain development and in response to injury [1] [7].

Alternative splicing generates two principal isoforms:

  • Secreted isoform (Full-length, 145 kDa): Comprises all exons (1–14), producing a proteoglycan with G1, CS-attachment, and G3 domains. This is the dominant transcript (>99% of total brevican mRNA).
  • GPI-anchored isoform (80 kDa): Utilizes an alternative polyadenylation signal in intron 8, leading to a truncated transcript lacking exons 9–14. This isoform encodes G1 and the CS region but replaces G3 with a glycosylphosphatidylinositol (GPI) anchor for membrane attachment. It constitutes <1% of total brain brevican transcripts [1] [4] [6].

Glioma-specific isoforms have been identified, including an over-sialylated variant and a hypoglycosylated form enriched in high-grade tumors, implicating splicing dysregulation in pathology [2] [6].

Protein Architecture and Isoforms

Domain Organization: G1, Chondroitin Sulfate Attachment Region, and G3 Domains

Brevican belongs to the lectican family of chondroitin sulfate proteoglycans (CSPGs). Its core protein adopts a modular structure:

  • G1 domain (N-terminal): Binds hyaluronic acid via an immunoglobulin-like loop and two link protein modules. Essential for ECM aggregation.
  • Central region: Contains 1–5 chondroitin sulfate (CS) attachment sites (Ser-Gly dipeptides). Unlike aggrecan, brevican lacks a G2 domain.
  • G3 domain (C-terminal): Comprises an EGF-like module, a carbohydrate-recognition domain (C-type lectin), and a complement regulatory protein (CRP) motif. Mediates interactions with tenascin-R and sulfated glycolipids [1] [7].

Brevican is a "part-time proteoglycan": a significant fraction exists in a non-glycosylated state, enabling functional versatility in neuronal plasticity [1].

Figure: Brevican Domain Architecture

N-terminus ──── G1 (HA-binding) ──── CS Region ──── G3 (Lectin/EGF/CRP) ──── C-terminus  |                   |                    |  Ig-loop             Chondroitin sulfate  Tenascin-R binding  

Secreted vs. GPI-Anchored Isoforms

  • Secreted isoform: The predominant form, released into the extracellular space. It incorporates into perineuronal nets (PNNs) via G1–hyaluronan and G3–tenascin-R interactions.
  • GPI-anchored isoform: Tethered to the neuronal plasma membrane via a lipid anchor. Serves as a cell-surface hyaluronan receptor and participates in axon initial segment stabilization by binding neurofascin-186 [1] [9].

Both isoforms are enriched in perisynaptic spaces, where they regulate ion channel clustering and synaptic plasticity [9].

Post-Translational Modifications: Glycosylation and Proteolytic Processing

Glycosylation:

  • Chondroitin sulfation: CS chains (0–3 per molecule) are 4-sulfated at C4 and/or 6-sulfated at C6. Sulfation density determines brevican’s repulsive guidance properties during axon growth [1] [5].
  • N-linked glycosylation: Sites in the G3 domain modulate ligand binding (e.g., reduced sialylation in glioma isoforms) [2] [6].

Proteolytic Processing:Brevican undergoes cell-type-specific cleavage:

  • ADAMTS-mediated cleavage: ADAMTS-4/5 cleave at Glu³⁹⁵↓Ser³⁹⁶ in the CS region, generating bioactive 50/90 kDa fragments. This processing is upregulated in gliomas and promotes tumor invasion [2] [3].
  • MMP-mediated cleavage: Matrix metalloproteinases (MMP-2/9) cleave upstream at Asn³⁶¹↓Phe³⁶², releasing G1-bound fragments. This occurs during injury-induced plasticity [3] [5].

Table 2: Proteolytic Cleavage Sites in Brevican

ProteaseCleavage SiteFragment SizesBiological Consequence
ADAMTS-4/5Glu³⁹⁵↓Ser³⁹⁶50 kDa + 90 kDaEnhances glioma cell adhesion/motility
MMP-2/9Asn³⁶¹↓Phe³⁶²60 kDa + 85 kDaFacilitates post-injury synaptic remodeling
AggrecanaseGlu³⁷³↓Ala³⁷⁴ (rodent)55 kDa + 80 kDaModulates PNN stability

Cleavage products act as matrikines: the ADAMTS-derived N-terminal fragment binds fibronectin, activating EGFR signaling in glioma cells [2] [6].

Properties

CAS Number

155981-63-8

Product Name

brevican

Molecular Formula

C12H15NO3

Synonyms

brevican

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.